molecular formula C17H20N2O2 B2632487 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide CAS No. 1799266-68-4

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide

Cat. No.: B2632487
CAS No.: 1799266-68-4
M. Wt: 284.359
InChI Key: HUGZMRJRQHLJIJ-MDZDMXLPSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is a synthetic organic compound that features a cinnamamide backbone with a substituted pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide typically involves the condensation of a cinnamoyl chloride with a pyrrole derivative. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature

    Reduction: LiAlH4 in ether at low temperatures

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of halogenated or nitrated pyrrole derivatives

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)cinnamamide
  • N-(3-hydroxy-3-(1-methyl-1H-indol-2-yl)propyl)cinnamamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Uniqueness

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)cinnamamide is unique due to the presence of both a hydroxyl group and a substituted pyrrole ring, which can confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-19-13-5-8-15(19)16(20)11-12-18-17(21)10-9-14-6-3-2-4-7-14/h2-10,13,16,20H,11-12H2,1H3,(H,18,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGZMRJRQHLJIJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C=CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C(CCNC(=O)/C=C/C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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